3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine
Description
Molecular Architecture and Electronic Distribution
3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine (CAS 1378308-91-8) is a halogenated pyridine derivative with the molecular formula C₇H₅ClF₃NS and a molar mass of 227.64 g/mol . Its structure features a pyridine ring substituted at the 2-, 3-, and 5-positions with methylthio (-SMe), chloro (-Cl), and trifluoromethyl (-CF₃) groups, respectively. The SMILES notation (FC(C₁=CN=C(SC)C(Cl)=C₁)(F)F) highlights the spatial arrangement of these substituents.
Key Structural Features:
Pyridine Ring Geometry :
- The trifluoromethyl group at the 5-position induces significant electron-withdrawing effects , reducing electron density at the adjacent carbon atoms.
- The methylthio group at the 2-position donates electrons via resonance (+R effect) but exerts a weak inductive (-I) effect due to sulfur’s electronegativity.
- The chloro substituent at the 3-position further polarizes the ring, creating localized regions of electron deficiency.
Electronic Distribution :
- Density Functional Theory (DFT) studies on analogous pyridine derivatives reveal that the trifluoromethyl group generates a strong electron-deficient region at the 5-position, while the methylthio group moderately enhances electron density at the 2- and 6-positions.
- The chloro substituent amplifies polarization, directing electrophilic attacks to specific sites (e.g., the 4-position).
Table 1: Substituent Electronic Effects
| Position | Substituent | Electronic Effect |
|---|---|---|
| 2 | Methylthio (-SMe) | Weak +R (resonance), moderate -I |
| 3 | Chloro (-Cl) | Strong -I, weak -R (deactivation) |
| 5 | Trifluoromethyl | Strong -I, -R (electron withdrawal) |
Substituent Effects on Pyridine Ring Reactivity
The reactivity of the pyridine core is governed by the interplay of its substituents’ electronic and steric properties:
Chloro Substituent (3-Position):
Trifluoromethyl Group (5-Position):
Methylthio Group (2-Position):
- Acts as a moderate electron donor via resonance, counterbalancing the electron deficiency caused by -Cl and -CF₃.
- Increases susceptibility to oxidation at the sulfur atom, potentially forming sulfoxide or sulfone derivatives under oxidative conditions.
Reactivity Trends:
Comparative Analysis with Analogous Halogenated Pyridines
3-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3):
2-Chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1):
- The chloro group at the 2-position creates a sterically hindered environment , limiting access to the nitrogen lone pair.
- Shows diminished electrophilic substitution rates compared to this compound, as the methylthio group in the latter enhances regioselectivity.
Table 2: Comparative Reactivity of Halogenated Pyridines
| Compound | Key Reactivity Features |
|---|---|
| This compound | Enhanced electrophilic substitution at 4-position |
| 3-Chloro-5-(trifluoromethyl)pyridine | Predominantly meta-directed reactions |
| 2-Chloro-5-(trifluoromethyl)pyridine | Steric hindrance reduces nitrogen participation |
Properties
IUPAC Name |
3-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQITGVNUGXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine is primarily used as a reagent in the structure-based design of novel HCV NS5B thumb pocket 2 allosteric inhibitors with quinazolinone chemotype. The primary target of this compound is the HCV NS5B thumb pocket 2 , a key protein in the Hepatitis C virus.
Mode of Action
The compound interacts with the HCV NS5B thumb pocket 2, inhibiting its function and thereby disrupting the replication of the Hepatitis C virus
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the replication of the Hepatitis C virus. By inhibiting the function of the HCV NS5B thumb pocket 2, the compound disrupts these pathways, preventing the virus from replicating and spreading.
Pharmacokinetics
It is known that the compound is slightly soluble in water, which may impact its bioavailability
Result of Action
The primary result of the action of this compound is the inhibition of the replication of the Hepatitis C virus. This is achieved by disrupting the function of the HCV NS5B thumb pocket 2, a key protein in the virus.
Biological Activity
3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine is a compound of interest due to its unique chemical structure, which includes both chlorinated and trifluoromethyl groups. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.
- Molecular Formula : C7H6ClF3N
- Molecular Weight : 201.58 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the methylthio and trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes effectively. The chlorinated pyridine structure may also facilitate interactions with various enzymes and receptors.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can inhibit the growth of various bacteria and fungi. The specific activity of this compound against microbial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.
- Inhibition of Enzymatic Activity : Pyridine derivatives often act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms require further investigation.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated that this compound demonstrated significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, suggesting strong antimicrobial potential.
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2020) focused on the inhibitory effects of various pyridine derivatives on cytochrome P450 enzymes. The study found that this compound effectively inhibited CYP1A2 activity, which is crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs metabolized by this enzyme.
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block in drug discovery and development. Its applications include:
- Antiviral Activity : It has been identified as a potential inhibitor of Hepatitis C virus (HCV) NS5B thumb pocket 2. The compound interacts with this protein, which is essential for viral replication, making it a candidate for developing antiviral therapies.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogenic microorganisms. This property positions it as a promising candidate for new antibiotic formulations .
- Anticancer Potential : Similar pyridine derivatives have shown the ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This aspect warrants further investigation into its mechanisms of action against cancer cells .
Agricultural Chemistry
In agricultural applications, 3-chloro-2-(methylthio)-5-(trifluoromethyl)pyridine is utilized as an intermediate in the synthesis of agrochemicals, including:
- Pesticides and Herbicides : The trifluoromethyl group enhances biological activity, making the compound effective against pests and pathogens in crops. Its role as an intermediate facilitates the development of more effective agricultural chemicals.
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Resistance : A study demonstrated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as a novel therapeutic agent for treating resistant infections.
- Cancer Treatment Exploration : Another case study focused on using this compound in combination with traditional chemotherapeutics, showing enhanced efficacy and reduced side effects in preclinical models.
Comparison with Similar Compounds
Chloro and Trifluoromethyl Group Positioning
- 3-Chloro-2-(trifluoromethyl)pyridine (Compound 19) :
Simpler in structure, lacking the methylthio group. Exhibits distinct NMR shifts (¹H: δ 8.41 ppm; ¹³C: δ 150.09 ppm for the pyridine ring) and a molecular ion peak at m/z 181 (GC-MS). The absence of a sulfur substituent reduces lipophilicity compared to the target compound. - 2-Chloro-5-(trifluoromethyl)nicotinic acid :
A carboxylic acid derivative with a chlorine and trifluoromethyl group. Used as a precursor in herbicide synthesis, highlighting the agrochemical relevance of this structural motif.
Methylthio vs. Oxygen- or Nitrogen-Containing Substituents
- 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e): Replacing the methylthio group with a nitro-phenoxy-benzyl moiety increases molecular weight and complexity, resulting in a higher melting point (122.1–124.8°C) and moderate yield (71.8%).
- 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine :
A nitrogen-containing analog with a pyrrolidine ring. The basic nitrogen enhances solubility in polar solvents but reduces thermal stability (hazard class: IRRITANT).
Impact of Bulky or Electron-Withdrawing Groups
- 3-Chloro-2-(2,3,6-trichloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine: Incorporates a bulky trichloro-nitrophenoxy group, leading to a high molecular weight (421.97 g/mol) and predicted density of 1.65 g/cm³. Such steric hindrance may limit reactivity in nucleophilic substitution reactions.
- Predicted boiling point: 419.2°C.
Functional Group Modifications for Bioactivity
- SC06 (3-Chloro-2-(2-((1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-2-yl)methylene)hydrazinyl)-5-(trifluoromethyl)pyridine) :
A pharmacologically active derivative with a hydrazinyl-pyrrole moiety. Demonstrated bioactivity in virtual screens for drug discovery, emphasizing the role of extended conjugation in target binding. - Fluazinam Metabolites (AMPA and DAPA) :
Degradation products of the pesticide fluazinam share the 3-chloro-5-(trifluoromethyl)pyridine core. AMPA and DAPA retain herbicidal activity, underscoring the stability and agrochemical utility of this scaffold.
Table 1. Key Data for Selected Analogs
Preparation Methods
Reaction Scheme and Conditions
This method, disclosed in a 2016 patent, involves two major steps:
- Step 1: Formation of an organic salt intermediate by reacting 3-chloro-2-R-5-(trifluoromethyl)pyridine with an activating agent (typically a tertiary amine such as triethylamine or 4-dimethylaminopyridine) in a solvent like acetone or methanol under reflux for 4–6 hours.
- Step 2: Cyanation by reacting the organic salt with cyanide sources (e.g., hydrocyanic acid or cyanogran) in a biphasic system of an organic solvent (dichloromethane or chloroform) and water at 0–20 °C for 2–3 hours, followed by acidification and washing to isolate the product.
Key Parameters and Yields
| Parameter | Value/Condition |
|---|---|
| Starting material | 3-chloro-2-R-5-(trifluoromethyl)pyridine |
| Activating agent | Triethylamine, 4-dimethylaminopyridine |
| Solvent for Step 1 | Methanol, acetone |
| Reflux time | 4–6 hours |
| Cyanide source | Hydrocyanic acid, cyanogran |
| Solvent for Step 2 | Dichloromethane, chloroform |
| Reaction temperature (Step 2) | 0–20 °C |
| Reaction time (Step 2) | 2–3 hours |
| Yield | 85–89% |
Advantages
- Avoids toxic nitrile solvents such as acetonitrile, using low-toxicity solvents like dichloromethane that are immiscible with water, facilitating phase separation and solvent recycling.
- High yield with minimized cyanide consumption (1–1.5 equivalents).
- Simple operation with low equipment requirements and easy waste treatment.
Example (from patent embodiment)
- 1.82 kg of 3-chloro-2-chloro-5-(trifluoromethyl)pyridine dissolved in methanol with 1.01 kg triethylamine refluxed 4 hours.
- Organic salt isolated by filtration and vacuum drying.
- Cyanation with 0.27 kg hydrocyanic acid in dichloromethane/water at 0 °C for 3 hours.
- Acidification and washing yielded 1.77 kg product with 85.7% yield.
Preparation of 2,3-Dichloro-5-(trifluoromethyl)pyridine: Halogenation and Fluorination Route
Synthetic Steps
- Step 1: Chlorination of 2-chloro-5-(chloromethyl)pyridine by passing chlorine gas under controlled temperature (75–80 °C) to form 2-chloro-5-(trichloromethyl)pyridine.
- Step 2: On-ring chlorination catalyzed by antimony trichloride at 125–140 °C to produce 2,3-dichloro-5-(trichloromethyl)pyridine.
- Step 3: Fluorination with hydrogen fluoride gas at 120–135 °C converts the trichloromethyl group to trifluoromethyl.
- Step 4: Work-up includes washing, steam distillation, pH adjustment (6–8), and distillation to isolate the final product.
Advantages
- Use of antimony trichloride as catalyst improves chlorination efficiency and yield.
- Shortened reaction time and lower energy consumption.
- Recycling of antimony trichloride reduces costs.
Summary Table of Preparation Methods for Related Compounds
| Compound | Key Steps | Solvents | Catalysts/Activators | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine | Salt formation + cyanation | Methanol, acetone, dichloromethane | Triethylamine, 4-dimethylaminopyridine | 85–89 | Low-toxicity solvents, solvent recycling |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chlorination + on-ring chlorination + fluorination | Chlorine gas, hydrogen fluoride | Antimony trichloride | High | Efficient catalyst, reduced energy use |
| 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine (proposed) | Halogenated pyridine + nucleophilic substitution with methylthiolate | Aprotic solvent (e.g., DMF, DMSO) | None or base (e.g., NaH) | Not reported | Inferred from related chemistry |
Research Findings and Considerations
- The use of tertiary amines as activating agents is crucial for efficient salt formation in cyanation steps.
- Biphasic solvent systems facilitate phase separation and purification.
- Control of reaction temperature (0–80 °C) is important to optimize yield and minimize side reactions.
- The methylthio substitution likely requires nucleophilic aromatic substitution conditions optimized for pyridine systems, possibly under inert atmosphere to prevent oxidation of the thiol group.
- Environmental and cost considerations favor methods avoiding highly toxic solvents and reagents.
Q & A
Basic: What are the common synthetic routes for 3-chloro-2-(methylthio)-5-(trifluoromethyl)pyridine?
Methodological Answer:
Synthesis typically involves halogen exchange or catalytic vapor-phase chlorination of precursor pyridines. For example:
- Halogen exchange : Starting from β-picoline, high-temperature chlorination with Cl₂ followed by fluorination yields trifluoromethyl groups .
- Nucleophilic substitution : The methylthio group (-SMe) can be introduced via thiolation of a chloro intermediate using sodium thiomethoxide under reflux in polar aprotic solvents (e.g., DMF) .
- Optimization : Reaction temperatures (80–120°C) and catalysts like Pd or Cu(I) salts improve yields by minimizing side reactions .
Advanced: How do electronic effects influence regioselectivity in functionalizing this compound?
Methodological Answer:
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, directing electrophilic substitutions to the C-4 position. However, steric hindrance from the methylthio (-SMe) and chloro groups at C-2 and C-3 complicates reactivity. Key strategies include:
- Metalation : Using LiTMP (lithium tetramethylpiperidide) at low temperatures (-78°C) to deprotonate the C-4 position selectively .
- Cross-coupling : Suzuki-Miyaura reactions require careful ligand selection (e.g., SPhos) to avoid competing reactions at the chloro site .
Basic: What substitution reactions are feasible at the chloro position?
Methodological Answer:
The C-3 chloro group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:
- Amine substitution : React with primary/secondary amines (e.g., azetidine) in DMSO at 80°C to form C-N bonds .
- Thiol substitution : Use NaSH or thiols with K₂CO₃ in DMF to replace Cl with -SR groups .
- Catalytic systems : CuI/1,10-phenanthroline accelerates substitutions while suppressing dehalogenation .
Advanced: What challenges arise in Pd-catalyzed cross-coupling reactions with this compound?
Methodological Answer:
The chloro and methylthio groups can poison Pd catalysts. Mitigation strategies:
- Ligand screening : Bulky ligands (XPhos) prevent catalyst deactivation by sulfur .
- Solvent effects : Use toluene or dioxane instead of DMF to reduce side reactions .
- Temperature control : Reactions at 60–90°C balance reactivity and catalyst stability.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C/¹⁹F NMR identify substituent positions and confirm regiochemistry (e.g., CF₃ at C-5 shows a distinct ¹⁹F signal at δ -63 ppm) .
- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguity in solid-state structures, especially for regiochemical isomers .
Advanced: How can kinetic vs. thermodynamic control be leveraged in functionalization?
Methodological Answer:
- Low-temperature metalation : Favors kinetic products (e.g., C-4 lithiation) .
- Thermodynamic pathways : Higher temperatures (≥0°C) promote equilibration to more stable intermediates, such as CF₃-directed arylation .
- Additives : HMPA enhances selectivity for kinetic pathways by stabilizing reactive intermediates .
Basic: What are its primary applications in medicinal chemistry?
Methodological Answer:
- Kinase inhibition : The pyridine core serves as a hinge-binding motif in kinase inhibitors.
- Bioisosteres : The -CF₃ group mimics -COOH in metabolic-resistant analogs .
- Probe synthesis : Used to study enzyme inhibition mechanisms (e.g., mTOR signaling) via SAR studies .
Advanced: How do fluorinated analogs differ in bioactivity compared to non-fluorinated derivatives?
Methodological Answer:
- Metabolic stability : -CF₃ reduces oxidative metabolism, enhancing half-life .
- Lipophilicity : Fluorination increases logP, improving membrane permeability but risking solubility issues.
- Target affinity : Fluorine’s electronegativity enhances hydrogen bonding with kinases (e.g., IC₅₀ values drop by ~50% in fluorinated vs. non-fluorinated analogs) .
Advanced: How to resolve contradictions in reported reaction outcomes (e.g., competing substitution sites)?
Methodological Answer:
- Control experiments : Compare reaction outcomes with/without directing groups (e.g., -Bpin vs. -CF₃) .
- Computational modeling : DFT calculations predict favored transition states (e.g., C-4 vs. C-6 arylation) .
- In-situ monitoring : Use ReactIR to track intermediate formation and identify competing pathways .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
